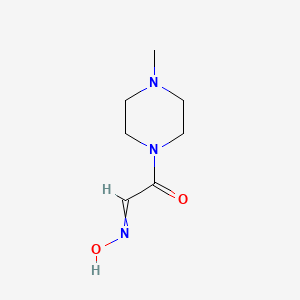![molecular formula C16H12ClN3O5S B13947899 5-Chloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid CAS No. 586392-50-9](/img/structure/B13947899.png)
5-Chloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid is an organic compound with a complex structure It is characterized by the presence of a chloro group, a nitrobenzoyl group, and a carbamothioylamino group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps. One common method starts with the preparation of 2-methyl-3-nitrobenzoic acid, which is then chlorinated to introduce the chloro group. The resulting compound undergoes further reactions to introduce the carbamothioylamino group. The final step involves the coupling of the intermediate with benzoic acid under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and minimize waste .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5-Chloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and carbamothioylamino groups also play a role in modulating the compound’s activity by influencing its binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloro-3-methylbenzoic acid: This compound shares a similar benzoic acid core but lacks the nitrobenzoyl and carbamothioylamino groups.
5-Chloro-2-methyl-3-nitrobenzoic acid: Similar in structure but lacks the carbamothioylamino group.
2-Chloro-5-nitrobenzoic acid: Contains the nitro and chloro groups but lacks the methyl and carbamothioylamino groups.
Uniqueness
5-Chloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid is unique due to the combination of functional groups it possesses. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
586392-50-9 |
|---|---|
Molecular Formula |
C16H12ClN3O5S |
Molecular Weight |
393.8 g/mol |
IUPAC Name |
5-chloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H12ClN3O5S/c1-8-10(3-2-4-13(8)20(24)25)14(21)19-16(26)18-12-6-5-9(17)7-11(12)15(22)23/h2-7H,1H3,(H,22,23)(H2,18,19,21,26) |
InChI Key |
AYUZZOKBSVVHEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Oxa-4-thiaspiro[4.4]nonane, 6,9-dimethyl-](/img/structure/B13947840.png)






![9-Chloro-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13947881.png)
![Piperazine, 1-[(1Z,2E)-bis(hydroxyimino)ethyl]-4-methyl-](/img/structure/B13947884.png)


